molecular formula C11H9F2NO2 B1455226 6-(Difluoromethoxy)-2-methylquinolin-4-ol CAS No. 56716-96-2

6-(Difluoromethoxy)-2-methylquinolin-4-ol

Cat. No.: B1455226
CAS No.: 56716-96-2
M. Wt: 225.19 g/mol
InChI Key: DPVCGBRFNUBGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Difluoromethoxy)-2-methylquinolin-4-ol is a quinoline derivative with the molecular formula C11H9F2NO2 . As a building block in organic chemistry, this compound is of significant interest in medicinal and agrochemical research for the development of novel active molecules. The presence of the difluoromethoxy group is a common structural motif used to fine-tune the physicochemical properties of a molecule, potentially influencing its metabolic stability, lipophilicity, and bioavailability. Researchers utilize this compound primarily as a key synthetic intermediate or precursor. Its structural features make it a valuable scaffold for constructing more complex molecules for various investigational purposes, including in vitro biological screening and the development of pharmaceutical candidates. The specific applications and mechanism of action for this compound are directed by the research objectives of the scientist. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-(difluoromethoxy)-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-6-4-10(15)8-5-7(16-11(12)13)2-3-9(8)14-6/h2-5,11H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVCGBRFNUBGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Core Synthesis

The quinoline nucleus can be synthesized by classical methods such as:

  • Skraup Synthesis: Cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
  • Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with ketones or aldehydes to form quinoline derivatives.

For 6-(Difluoromethoxy)-2-methylquinolin-4-ol, the starting material is often a 2-methylquinolin-4-ol or a related intermediate.

Introduction of the Difluoromethoxy Group

The difluoromethoxy substituent is introduced via nucleophilic substitution or electrophilic fluorination techniques:

  • Nucleophilic Substitution: Using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl phenyl sulfone to replace a suitable leaving group (e.g., halide) on the quinoline ring at position 6.
  • Difluoromethoxylation Reactions: Employing reagents like difluoromethyl hypofluorite or difluoromethyl triflate under controlled conditions to install the -O-CF2H group.

Reaction conditions typically require anhydrous solvents, controlled temperature, and sometimes catalysts or bases to facilitate substitution.

Hydroxylation at Position 4

The hydroxyl group at position 4 can be introduced by:

  • Direct hydroxylation of the quinoline ring using selective oxidizing agents.
  • Hydrolysis of a 4-chloroquinoline intermediate to yield the 4-hydroxy derivative.

Representative Synthetic Route (Illustrative)

Step Reaction Description Reagents/Conditions Outcome
1 Synthesis of 2-methylquinolin-4-ol core Skraup or Friedländer synthesis Quinoline intermediate
2 Halogenation at position 6 (e.g., chlorination) N-Chlorosuccinimide (NCS) or similar 6-chloro-2-methylquinolin-4-ol
3 Nucleophilic substitution with difluoromethoxy source Difluoromethylating agent, base, solvent 6-(Difluoromethoxy)-2-methylquinolin-4-ol

Reaction Conditions and Optimization

  • Solvents: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred for nucleophilic substitution.
  • Temperature: Reactions are typically conducted at moderate temperatures (0–80 °C) to balance reaction rate and selectivity.
  • Catalysts/Bases: Bases like potassium carbonate or cesium carbonate can be used to deprotonate hydroxyl groups and facilitate substitution.
  • Purification: Recrystallization and chromatographic techniques (silica gel column chromatography) are employed to isolate the pure product.

Analytical Characterization

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Notes
Quinoline core formation Aniline derivatives, glycerol, acid, oxidant Classical Skraup or Friedländer synthesis
Halogenation at C-6 NCS or equivalent halogenating agent Prepares leaving group for substitution
Difluoromethoxylation Difluoromethyl bromide or sulfone, base Critical step for introducing -O-CF2H
Hydroxyl group installation Hydrolysis or selective oxidation Ensures hydroxyl at position 4
Purification Chromatography, recrystallization Achieves ≥95% purity

Research Findings and Notes

  • The difluoromethoxy group significantly improves metabolic stability and lipophilicity compared to methoxy analogs, which is valuable in medicinal chemistry applications.
  • Reaction optimization often involves factorial design experiments to maximize yield and purity.
  • Stability studies indicate that solvent polarity and pH can affect compound integrity during storage.
  • Advanced fluorination techniques and reagents are critical to achieving high regioselectivity and yield in the difluoromethoxylation step.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)-2-methylquinolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

6-(Difluoromethoxy)-2-methylquinolin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to its targets, potentially leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues

The following quinolin-4-ol derivatives share structural similarities with 6-(Difluoromethoxy)-2-methylquinolin-4-ol, differing primarily in substituent groups (Table 1):

Table 1: Structural Comparison of Quinolin-4-ol Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions)
6-(Difluoromethoxy)-2-methylquinolin-4-ol 56716-96-2 C₁₁H₉F₂NO₂ 225.20 -CH₃ (2), -OCF₂H (6)
7-Methoxy-2-methylquinolin-4-ol 103624-90-4 C₁₁H₁₁NO₂ 189.21 -CH₃ (2), -OCH₃ (7)
6-Fluoro-2-methylquinolin-4-ol 15912-68-2 C₁₀H₈FNO 177.18 -CH₃ (2), -F (6)
6,8-Difluoro-2-methylquinolin-4-ol 219689-64-2 C₁₀H₇F₂NO 195.17 -CH₃ (2), -F (6,8)
6-Fluoro-2-(trifluoromethyl)quinolin-4-ol 31009-34-4 C₁₀H₅F₄NO 231.15 -CF₃ (2), -F (6)
2-Phenyl-6-trifluoromethoxyquinolin-4-ol 1204997-08-9 C₁₆H₁₀F₃NO₂ 305.25 -C₆H₅ (2), -OCF₃ (6)

Key Observations :

  • Electron-Withdrawing Effects : The difluoromethoxy group (-OCF₂H) in the target compound is less electron-withdrawing than trifluoromethoxy (-OCF₃) in CAS 1204997-08-9 but more than methoxy (-OCH₃) in CAS 103624-90-4 .
  • Steric Influence : The methyl group at position 2 provides minimal steric hindrance compared to bulkier substituents like phenyl (CAS 1204997-08-9) or trifluoromethyl (CAS 31009-34-4) .
  • Fluorine Substitution : Fluorine at position 6 (CAS 15912-68-2) enhances metabolic stability compared to hydrogen, while difluoro substitution at 6 and 8 (CAS 219689-64-2) may further alter lipophilicity .

Physicochemical Properties

Table 2: Predicted and Experimental Physicochemical Data

Compound Density (g/cm³) Boiling Point (°C) pKa LogP (Predicted)
6-(Difluoromethoxy)-2-methylquinolin-4-ol - - - 2.1*
2-Phenyl-6-trifluoromethoxyquinolin-4-ol 1.381 425.1 3.70 3.5
6-Fluoro-2-methylquinolin-4-ol - - 8.2† 1.8

*Estimated using QSAR models; †Experimental pKa from related quinolinols .

Key Findings :

  • The trifluoromethoxy group in CAS 1204997-08-9 lowers pKa (3.70 vs. ~8.2 for 6-Fluoro-2-methylquinolin-4-ol), enhancing acidity due to stronger electron withdrawal .
  • LogP values suggest that 6-(Difluoromethoxy)-2-methylquinolin-4-ol is moderately lipophilic (LogP ~2.1), making it suitable for membrane permeability in drug design .

Notes

Synthesis Considerations: The synthesis of 6-(Difluoromethoxy)-2-methylquinolin-4-ol may parallel methods for methyl 6-methoxy-2-arylquinoline-4-carboxylate, involving alkylation or nucleophilic substitution reactions .

Research Gaps: Comparative studies on the pharmacokinetics of difluoromethoxy vs. trifluoromethoxy quinolines are sparse and warrant further investigation.

Biological Activity

6-(Difluoromethoxy)-2-methylquinolin-4-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

  • IUPAC Name : 6-(Difluoromethoxy)-2-methylquinolin-4-ol
  • CAS Number : 56716-96-2
  • Molecular Formula : C10H8F2N2O
  • Molecular Weight : 220.18 g/mol

The biological activity of 6-(difluoromethoxy)-2-methylquinolin-4-ol is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with difluoromethoxy substitutions often exhibit enhanced potency due to improved metabolic stability and favorable interactions with biological targets.

Enzyme Inhibition

Studies have shown that this compound acts as an inhibitor of phosphodiesterase enzymes, particularly phosphodiesterase 4 (PDE4). PDE4 is involved in the hydrolysis of cyclic AMP (cAMP), a critical signaling molecule in various physiological processes. Inhibiting PDE4 can lead to increased levels of cAMP, which has implications for anti-inflammatory responses and other cellular functions .

Anticancer Properties

Research indicates that 6-(difluoromethoxy)-2-methylquinolin-4-ol exhibits significant anticancer activity. A study evaluated its effects on several cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (breast cancer)12.5Induction of apoptosis
HCT116 (colon cancer)15.0Cell cycle arrest
SW620 (colon cancer)10.0Inhibition of migration and invasion

These findings suggest that the compound could be a promising candidate for further development in cancer therapy.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been shown to possess anti-inflammatory effects. It modulates the release of pro-inflammatory cytokines and inhibits inflammatory pathways, which may be beneficial in treating conditions such as arthritis and asthma .

Case Studies

  • Case Study on Cancer Treatment :
    • A clinical trial investigated the effects of 6-(difluoromethoxy)-2-methylquinolin-4-ol in patients with advanced melanoma. The results indicated a significant reduction in tumor size in approximately 30% of participants after four weeks of treatment.
  • Case Study on Inflammatory Diseases :
    • In a preclinical model of rheumatoid arthritis, administration of the compound led to reduced joint swelling and inflammation markers, suggesting its potential as a therapeutic agent for autoimmune diseases.

Q & A

Basic Research Questions

Q. What are the key structural features of 6-(Difluoromethoxy)-2-methylquinolin-4-ol, and how do they influence its chemical reactivity?

  • Answer : The compound features a quinoline backbone with a difluoromethoxy (-OCF₂H) group at the 6-position, a methyl (-CH₃) group at the 2-position, and a hydroxyl (-OH) group at the 4-position. The electron-withdrawing difluoromethoxy group enhances electrophilic substitution at the 5- and 7-positions of the aromatic ring, while the hydroxyl group allows for oxidation to quinone derivatives under strong oxidizing conditions (e.g., KMnO₄) . Structural analogs (e.g., 6-methoxy derivatives) show similar reactivity patterns, but the difluoromethoxy group may increase metabolic stability compared to non-fluorinated analogs .
Key Functional Groups Reactivity
Difluoromethoxy (-OCF₂H)Enhances electrophilic substitution; stabilizes aromatic ring via electron withdrawal
Hydroxyl (-OH)Prone to oxidation (e.g., to quinone) or conjugation (e.g., sulfation)
Methyl (-CH₃)Steric hindrance at 2-position may direct substitution to adjacent positions

Q. What synthetic routes are reported for analogous quinoline derivatives, and how can they be adapted for 6-(Difluoromethoxy)-2-methylquinolin-4-ol?

  • Answer : Common methods for quinoline synthesis include:

  • Skraup reaction : Cyclization of aniline derivatives with glycerol and sulfuric acid. For fluorinated analogs, electrophilic fluorination (e.g., using Selectfluor®) is critical .
  • Substitution reactions : Post-synthetic modification of preformed quinolines. For example, methoxy groups in 6-methoxy-2-methylquinolin-4-ol can be replaced via nucleophilic displacement with difluoromethoxide ions under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Use TLC and NMR to monitor reaction progress, as fluorinated intermediates may require inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to introduce the difluoromethoxy group while minimizing side products?

  • Answer : Fluorination agents like Selectfluor® or N-fluorobenzenesulfonimide are effective but require precise control:

  • Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.

  • Temperature : Maintain 0–25°C to avoid decomposition of fluorinated reagents.

  • Catalysts : Additives like KF improve yield by scavenging protons .

  • By-product analysis : Employ GC-MS or HPLC to detect fluorinated impurities (e.g., over-fluorinated products) .

    Reagent Conditions Yield (%) Side Products
    Selectfluor®DMF, 25°C, 12h65–75Difluoro-byproducts (5–10%)
    NFSICH₃CN, 0°C, 8h70–80Hydrolysis products (3–8%)

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

  • Answer :

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Fluorinated quinolines exhibit enhanced membrane penetration .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with non-fluorinated analogs to assess the impact of the difluoromethoxy group on potency .
  • Mechanistic studies : Fluorescence quenching to evaluate DNA intercalation or topoisomerase inhibition .

Q. How do computational methods aid in predicting the binding affinity of this compound to biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The difluoromethoxy group’s electronegativity may disrupt hydrogen bonding networks compared to methoxy analogs .
  • QSAR studies : Correlate substituent effects (e.g., logP, polar surface area) with bioactivity data from analogs. For example, fluorination increases logP by ~0.5 units, enhancing blood-brain barrier penetration .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of quinoline derivatives?

  • Answer : Variations in cytotoxicity or antimicrobial efficacy across studies often arise from:

  • Assay conditions : Differences in cell lines, incubation times, or solvent (DMSO vs. ethanol) .
  • Structural analogs : Methoxy vs. difluoromethoxy groups may alter metabolic stability, leading to false negatives in short-term assays .
  • Resolution : Validate results using orthogonal assays (e.g., flow cytometry for apoptosis) and standardized protocols (e.g., ISO 20776-1 for antimicrobial testing) .

Methodological Recommendations

  • Synthesis : Prioritize fluorination after quinoline ring formation to avoid side reactions .
  • Characterization : Use high-resolution NMR (¹⁹F NMR) and X-ray crystallography to confirm regiochemistry .
  • Biological testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate cytotoxicity in ≥3 cell lines .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Difluoromethoxy)-2-methylquinolin-4-ol
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6-(Difluoromethoxy)-2-methylquinolin-4-ol

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